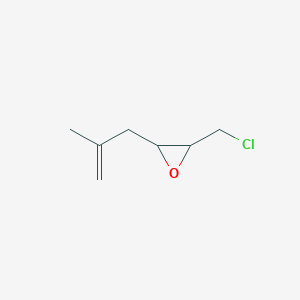
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its chloromethyl and 2-methylprop-2-en-1-yl substituents, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane typically involves the reaction of an appropriate alkene with a chlorinating agent followed by epoxidation. One common method is the chloromethylation of 2-methylprop-2-en-1-ylbenzene using formaldehyde and hydrochloric acid, followed by epoxidation with a peracid such as m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.
Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Epoxide Ring-Opening: Acidic or basic conditions can facilitate ring-opening. Acids like sulfuric acid or bases like sodium hydroxide are commonly used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted chloromethyl derivatives.
Epoxide Ring-Opening: Products include diols or halohydrins, depending on the nucleophile.
Oxidation and Reduction: Products include alcohols or alkanes, respectively.
Scientific Research Applications
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane involves its reactivity towards nucleophiles and electrophiles. The epoxide ring can be opened by nucleophiles, leading to the formation of various products. The chloromethyl group can undergo substitution reactions, further diversifying the compound’s reactivity. Molecular targets and pathways include interactions with enzymes and proteins, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-3-(2-methylprop-2-en-1-yl)oxirane
- 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxetane
- 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxolane
Uniqueness
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl and epoxide groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
42322-69-0 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(2-methylprop-2-enyl)oxirane |
InChI |
InChI=1S/C7H11ClO/c1-5(2)3-6-7(4-8)9-6/h6-7H,1,3-4H2,2H3 |
InChI Key |
BDPHWKWFNPIOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


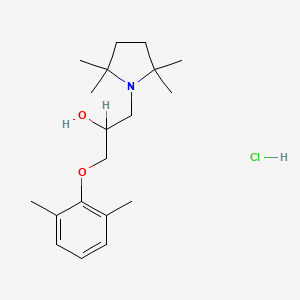
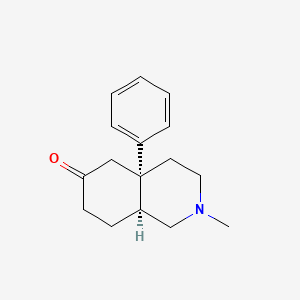
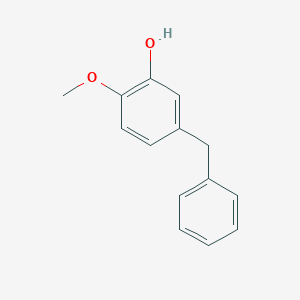


![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
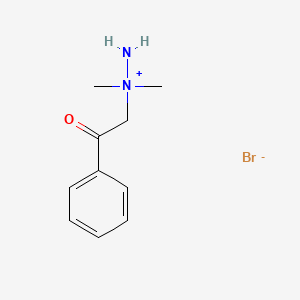
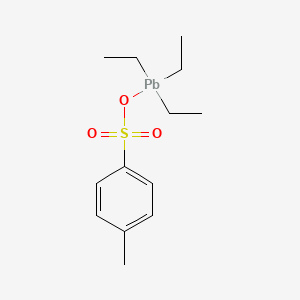


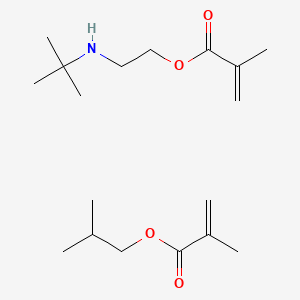
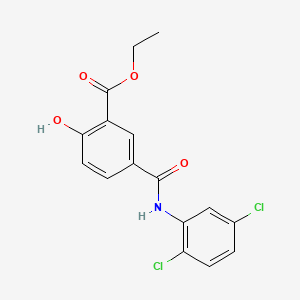
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)

